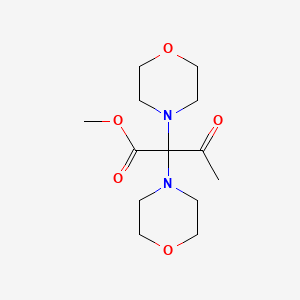

methyl 2,2-dimorpholin-4-yl-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,2-dimorpholin-4-yl-3-oxobutanoate appears to be a complex ester with potential significance in organic synthesis, given its structural components. The related research focuses on the synthesis, structural analysis, and properties of similar compounds, offering insights into how such chemicals are studied and applied in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic or amino acids. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid through selective methylation, Boc-protection, acylation, and oxidation demonstrates a complex process involving several reaction steps and intermediate compounds (Zhang Xingxian, 2012).

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) calculations, provides insights into the equilibrium geometry, electronic structure, and other molecular properties. For instance, the study on 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione highlights the use of DFT to understand the compound's structure and properties (S. A. Halim & M. Ibrahim, 2017).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds under various conditions can be studied through their synthesis and subsequent reactions. For example, the transformation of 4-methylthio-2-oxobutanoate into methional in cellular environments indicates specific reaction pathways and intermediates relevant in biosynthesis and potentially in synthetic organic chemistry (G. Quash et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds. While specific data on this compound is not provided, related studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid offer valuable information on vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, contributing to a comprehensive physical properties profile (Rahul Raju et al., 2015).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interactions with other molecules. Research on α-oxo ketene dithioacetals, for instance, illustrates how structural variations influence reactivity and potential applications in synthetic chemistry, providing insights into the chemical properties of structurally related compounds (Sun Ran et al., 2005).

Aplicaciones Científicas De Investigación

Molecular Synthesis and Structural Analysis

- The synthesis of oxime derivatives, including those with succinimid and morpholin groups, has been achieved, demonstrating the structural versatility and potential utility of compounds containing morpholine rings. These compounds exhibit distinct configurations and form networks through interactions, suggesting their potential applications in material science and molecular engineering (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Electronic Structure and NLO Analysis

- The synthesis and detailed analysis of a new derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), have been carried out. Density Functional Theory (DFT) calculations, along with electronic structure, NLO, and natural bonding orbital (NBO) analyses, suggest applications in materials science, particularly in the development of materials with nonlinear optical properties (Halim & Ibrahim, 2017).

Mechanism of Action in Receptor Modulation

- Research into the noncompetitive inhibition by novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including compounds with complex molecular structures, has elucidated their mechanism of action. These studies contribute to a deeper understanding of receptor-ligand interactions and have implications for the development of targeted therapies in neurological disorders (Acker et al., 2011).

Hetero- and Carbo-cyclization Processes

- The utility of 2-aminobuta-1,3-diene derivatives as building blocks in hetero- and carbo-cyclization processes has been demonstrated. These compounds show high degrees of diastereoselectivity, indicating their significance in the synthesis of complex organic molecules (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

Electrochemical Fluorination

- The electrochemical fluorination of derivatives of morpholine, piperidine, and carbazole, including the synthesis of perfluoro-derivatives, reveals the potential of these processes in modifying organic molecules for various applications, including in pharmaceuticals and material science (Meinert, Fackler, Mader, Reuter, & Röhlke, 1991).

Propiedades

IUPAC Name |

methyl 2,2-dimorpholin-4-yl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-11(16)13(12(17)18-2,14-3-7-19-8-4-14)15-5-9-20-10-6-15/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFJQKQRQHJQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)(N1CCOCC1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)

![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)

![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)